2-Nor Bimatoprost
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H35NO4 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(Z)-6-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhex-4-enamide |
InChI |
InChI=1S/C24H35NO4/c1-2-25-24(29)12-8-4-7-11-20-21(23(28)17-22(20)27)16-15-19(26)14-13-18-9-5-3-6-10-18/h3-7,9-10,15-16,19-23,26-28H,2,8,11-14,17H2,1H3,(H,25,29)/b7-4-,16-15+/t19-,20+,21+,22-,23+/m0/s1 |
InChI Key |
AUYOAPBTZBKLTO-IUIJAWRSSA-N |
Isomeric SMILES |
CCNC(=O)CC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O |
Canonical SMILES |
CCNC(=O)CCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of 2 nor Bimatoprost
Retrosynthetic Analysis and Strategic Disconnections for 2-Nor Bimatoprost (B1667075)
A retrosynthetic analysis of 2-Nor Bimatoprost, similar to that of Bimatoprost, identifies two primary building blocks: a versatile cyclopentane (B165970) core intermediate and a phosphonate (B1237965) reagent for constructing the omega (ω) side chain. neuroquantology.com The key disconnection points are the C1-C5 amide chain and the C13-C14 double bond of the ω-chain. The synthesis strategy often begins with a well-established precursor, the Corey lactone, which provides the necessary stereochemical framework for the cyclopentane ring. neuroquantology.comtandfonline.com The α-chain of this compound is two carbons shorter than that of Bimatoprost, necessitating a modified Wittig reagent or an alternative olefination strategy for its introduction.
Detailed Synthetic Pathways for this compound Generation
The generation of this compound follows a multi-step pathway that leverages classical and modern synthetic reactions to assemble the complex structure with high fidelity.
A crucial intermediate in the synthesis of prostamides like this compound is a protected Corey lactone derivative, often referred to as intermediate 148 in several synthetic schemes. neuroquantology.com The synthesis of this key intermediate typically starts from (±)-Corey lactone. tandfonline.com The process involves several steps, including protection of hydroxyl groups, reduction of the lactone to a lactol, and subsequent oxidation to an aldehyde, preparing the core for the attachment of the ω-side chain. tandfonline.com
The ω-side chain is typically introduced via a Horner-Wadsworth-Emmons (HWE) reaction. This requires the synthesis of a suitable phosphonate reagent. For (±) Nor-Bimatoprost, a specific phosphonate, dimethyl (2-oxo-3-phenylpropyl)phosphonate (161 ), is synthesized. neuroquantology.com This begins with the reaction of phenylacetic acid (159 ) with thionyl chloride and then methanol (B129727) to produce the methyl ester 160 , which is subsequently reacted with dimethyl methanephosphonate to yield the target phosphonate 161 . neuroquantology.com
Synthesis of Phosphonate Reagent for Nor-Bimatoprost
| Step | Reactant | Reagents | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylacetic acid (159) | Thionyl chloride, DMF, Dichloromethane; then Methanol | Methyl 2-phenylacetate (160) | 90 |
| 2 | Methyl 2-phenylacetate (160) | Dimethyl methanephosphonate, n-Butyl lithium, THF | Dimethyl (2-oxo-3-phenylpropyl)phosphonate (161) | 84 |
Data sourced from a study on Bimatoprost analogs. neuroquantology.com
Achieving the correct stereochemistry at multiple chiral centers is a paramount challenge in prostaglandin (B15479496) synthesis. The synthesis of (±) Nor-Bimatoprost involves a critical reduction step of a keto group on the ω-side chain. neuroquantology.com Following the HWE reaction between the core aldehyde (148 ) and the phosphonate reagent (161 ), an enone intermediate (169 ) is formed. neuroquantology.com The stereoselective reduction of the C-15 ketone in this intermediate is crucial. This is commonly achieved using sodium borohydride (B1222165) (NaBH₄), which yields a mixture of diastereomers (170 ). neuroquantology.com
Separating these diastereomers can be difficult. In the synthesis of Bimatoprost, diastereomer separation is often deferred until after the deprotection of the benzoyl groups, where the difference in polarity between the isomers becomes more pronounced, facilitating easier separation by column chromatography. neuroquantology.com A similar strategy is employed for Nor-Bimatoprost, where the diastereomeric mixture (170 ) is deprotected using potassium carbonate in methanol to give diol 171 . At this stage, the desired diastereomer can be isolated. neuroquantology.com The final step involves amidation with aqueous ethylamine (B1201723) to yield (±) Nor-Bimatoprost (172 ). neuroquantology.com
Key Steps in (±) Nor-Bimatoprost Synthesis
| Step | Starting Material | Reagents | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Intermediate 148 | Phosphonate 161 , NaH, DME | Enone 169 | 50 | HWE Reaction |
| 2 | Enone 169 | NaBH₄, Methanol | Diastereomeric alcohol mixture 170 | 80 | Reduction of ketone |
| 3 | Mixture 170 | K₂CO₃, Methanol | Diol 171 (desired diastereomer) | 25 | Deprotection and separation |
| 4 | Diol 171 | 70% Ethylamine solution | (±) Nor-Bimatoprost (172 ) | 70 | Amidation |
Data sourced from a study on Bimatoprost analogs. neuroquantology.com
Catalysis offers powerful tools for enhancing efficiency and stereoselectivity in complex syntheses. umontreal.ca In the broader context of prostaglandin synthesis, several catalytic methods are relevant to nor-prostamides.
Biocatalysis : Enzymes, or "nature's catalysts," are increasingly used for their high stereoselectivity under mild conditions. rsc.orgcellular-protein-chemistry.nl Ketoreductases (KREDs) have been successfully employed for the diastereoselective reduction of the C-15 ketone on the ω-side chain of prostaglandin intermediates. nih.gov For instance, a chemoenzymatic approach to Bimatoprost synthesis utilized a KRED-catalyzed reduction of an enone intermediate, achieving high diastereomeric ratios (up to 99:1). nih.gov The yeast Pichia anomala has also been used in a one-pot, three-enzyme reaction to replace several synthetic steps in the synthesis of key intermediates for Bimatoprost. unimi.it These biocatalytic methods represent a greener and more efficient alternative to traditional chemical reductants. rsc.org
Organocatalysis : This approach uses small organic molecules to catalyze reactions. A notable example is the use of L-proline and dibenzylammonium trifluoroacetate (B77799) (DBA) to catalyze an aldol (B89426) condensation of succinaldehyde, forming a key bicyclic enal intermediate for the synthesis of Bimatoprost and Latanoprost. researchgate.net This strategy allows for a significantly shorter synthetic route compared to the traditional Corey lactone pathway. researchgate.net
Metal Catalysis : Gold(I)-mediated Meyer-Schuster rearrangement has been developed as an alternative to the HWE reaction for installing the ω-side chain in the synthesis of Bimatoprost and Latanoprost. researchgate.net Additionally, copper(II)-catalyzed regioselective acylation has been used to selectively protect one hydroxyl group in a diol intermediate, a key step in a unified synthesis of several prostaglandins (B1171923), including Bimatoprost. nih.govrsc.org
Development of Analogs and Derivatives of this compound for Structure-Activity Relationship Studies
The synthesis of analogs is fundamental to understanding structure-activity relationships (SAR). By systematically modifying the structure of a lead compound, chemists can identify which parts of the molecule are essential for its biological function. The synthesis of (±) Nor-Bimatoprost was reported alongside that of (±) Bimatoprost and (±) Homobimatoprost (which has an extended α-chain). neuroquantology.com This parallel synthesis allows for direct comparison of how the length of the α-chain affects activity. Other synthesized analogs include derivatives where the terminal phenyl ring is modified or where the ester/amide group is altered, providing further insights into the structural requirements for receptor interaction. researchgate.netcaymanchem.com
Optimization of Synthetic Processes for Research Scale Production of this compound
Optimizing synthetic routes is crucial for producing sufficient material for research and development. For prostaglandin synthesis, this often involves improving the yield and purity of key steps. For example, in the HWE reaction for Bimatoprost synthesis, various solvents like tetrahydrofuran (B95107) (THF), 2-methyl THF, and dimethoxyethane (DME) were screened. neuroquantology.com It was found that DME gave the best results with fewer impurities. neuroquantology.com In another instance, a chemoenzymatic synthesis of Bimatoprost was optimized by screening different ketoreductases and reaction conditions to maximize yield and diastereoselectivity for the crucial reduction step. nih.gov Such optimizations are critical for making the synthesis more efficient and scalable for research purposes. rjptonline.org
Based on a comprehensive review of available scientific literature, there is no specific information regarding the chemical compound “this compound” that aligns with the detailed outline provided. Research has extensively focused on Bimatoprost and its primary active metabolite, Bimatoprost acid, but data on a distinct "this compound" molecule is not present in the public domain.
The metabolic pathways of Bimatoprost have been described to include oxidation, N-deethylation, and glucuronidation, leading to a variety of metabolites. wikipedia.orglgmpharma.com However, "this compound" is not identified as a metabolite in these studies.
Consequently, it is not possible to generate a scientifically accurate article on "this compound" covering the requested topics of receptor interactions, signaling pathways, and biotransformation, as the foundational research for this specific compound is unavailable.
Mechanistic Investigations of 2 nor Bimatoprost at the Molecular and Cellular Level
Enzymatic Biotransformation and Metabolic Fate of 2-Nor Bimatoprost (B1667075) in Preclinical Models
Identification of Metabolites via In Vitro Enzymatic Assays (e.g., CYP, hydrolases)
In vitro studies have been crucial in elucidating the metabolic fate of bimatoprost. The primary metabolic process identified is the hydrolysis of bimatoprost's ethyl amide group to form its corresponding free acid, 17-phenyl-18,19,20-trinor prostaglandin (B15479496) F2α (bimatoprost acid). nih.govarvojournals.org This conversion is catalyzed by amidase or hydrolase enzymes present in ocular tissues. nih.govarvojournals.orgresearchgate.net
Systemic metabolism of bimatoprost involves several other pathways. hres.canih.gov Studies utilizing human liver microsomes and recombinant human cytochrome P450 (CYP) enzymes have identified CYP3A4 as one of the key enzymes responsible for the oxidation of bimatoprost. hres.cadrugbank.comhres.caabbvie.ca Beyond oxidation, the compound also undergoes N-deethylation and glucuronidation to create a variety of metabolites. hres.canih.govwikipedia.org Despite the involvement of CYP3A4, the existence of multiple metabolic pathways suggests a low potential for significant drug-drug interactions. hres.cadrugbank.comabbvie.ca
Table 1: In Vitro Enzymatic Assays for Bimatoprost Metabolism
| Enzyme Class | Specific Enzyme(s) | Metabolic Reaction | Tissue/System Studied |
|---|---|---|---|
| Hydrolases | Amidase | Hydrolysis | Human and Bovine Cornea nih.govarvojournals.org |
| Cytochrome P450 | CYP3A4 | Oxidation | Human Liver Microsomes hres.cahres.caabbvie.ca |
Characterization of Metabolic Pathways in Animal Tissue Homogenates
Investigations using animal tissue homogenates have corroborated and expanded upon the findings from in vitro enzymatic assays. In studies with rabbit and human ocular tissues, including the cornea, iris, ciliary body, and sclera, the hydrolysis of bimatoprost to bimatoprost acid has been consistently observed. mdpi.com The rate of this conversion can vary, with some studies indicating it is a significant process. arvojournals.orgresearchgate.net
In contrast, studies on mouse skin showed that bimatoprost remained largely as the intact molecule, with its hydrolytic product, 17-phenyl PGF2α, being detected only rarely. nih.gov This suggests that the metabolic profile can be tissue-dependent. Following systemic administration in rats and monkeys, both urinary and fecal routes are important for the excretion of bimatoprost and its diverse metabolites. hres.cahres.ca In rats, glucuronidated metabolites represent a major portion of the excreted products. nih.govdrugbank.com
Impact on Cellular Secretion and Transport Mechanisms
The primary pharmacological effect of bimatoprost is the reduction of intraocular pressure (IOP), which is achieved by modulating aqueous humor dynamics. medsafe.govt.nzdiva-portal.org Bimatoprost enhances the outflow of aqueous humor through both the trabecular meshwork (conventional) and the uveoscleral pathway (unconventional). medsafe.govt.nzresearchgate.neteuropa.eu This dual mechanism of action contributes to its efficacy. researchgate.net Studies in monkeys have confirmed that bimatoprost increases uveoscleral outflow without significantly affecting the rate of aqueous humor inflow. europa.eu
At the cellular level, bimatoprost is thought to decrease the contractility of cells within the trabecular meshwork and ciliary smooth muscle, which facilitates outflow. mdpi.comnih.gov Furthermore, some research suggests that bimatoprost can down-regulate the expression of aquaporin-1, a water channel protein, in the ciliary epithelium, which may influence fluid dynamics in the eye. plos.orgnih.gov
Studies on Specific Cellular Processes (e.g., adipogenesis regulation in non-human models, matrix metalloproteinase expression)
Research has explored the influence of bimatoprost and its metabolites on distinct cellular activities, notably matrix metalloproteinase (MMP) expression and adipogenesis.
Matrix Metalloproteinase (MMP) Expression: The mechanism for increasing aqueous humor outflow is believed to involve the remodeling of the extracellular matrix in outflow tissues. researchgate.netnih.gov Bimatoprost has been shown to increase the expression and activity of several MMPs, which are enzymes that degrade extracellular matrix components like collagen. mdpi.comnih.gov Studies in human ciliary body smooth muscle cells and other cell lines have demonstrated that bimatoprost can upregulate MMP-1, MMP-3, and MMP-9. plos.orgmdpi.comarvojournals.org This enzymatic activity helps to expand the spaces within the ciliary muscle and sclera, reducing resistance to aqueous humor outflow. nih.gov The balance between MMPs and their natural inhibitors, tissue inhibitors of metalloproteinases (TIMPs), is critical, and prostaglandin analogues can uniquely alter this balance. arvojournals.orgd-nb.info
Table 2: Effect of Bimatoprost on MMP and TIMP Expression
| Molecule | Effect | Cell Type/Model |
|---|---|---|
| MMP-1 | Increased Expression | Human Ciliary Body Smooth Muscle Cells, Human Non-Pigmented Ciliary Epithelial Cells arvojournals.orgd-nb.info |
| MMP-2 | Varied (No change or Increased) | Human Ciliary Body Smooth Muscle Cells, Human Non-Pigmented Ciliary Epithelial Cells arvojournals.orgd-nb.info |
| MMP-3 | Increased Expression | Human Ciliary Body Smooth Muscle Cells, Human Non-Pigmented Ciliary Epithelial Cells arvojournals.orgd-nb.info |
| MMP-9 | Increased Expression/Activity | Human Ciliary Body Smooth Muscle Cells, MOLT-3 Cells plos.orgarvojournals.org |
Adipogenesis Regulation in Non-Human Models: Studies have revealed that bimatoprost and its acid metabolite can regulate adipogenesis (the formation of fat cells). In 3T3-L1 preadipocytes, a mouse cell line, bimatoprost acid, along with other prostaglandin F2α analogues, significantly inhibited the differentiation of these cells into mature adipocytes. arvojournals.org The parent compound, bimatoprost, did not show this effect, suggesting that conversion to the active acid form is necessary to inhibit adipogenesis through the prostanoid FP receptor. arvojournals.org Further research has indicated that bimatoprost can inhibit adipogenesis in orbital adipose-derived stem cells by causing developing adipocytes to contain smaller, multilocular lipid droplets, a characteristic associated with brown adipose tissue. arvojournals.orgresearchgate.net This anti-adipogenic activity appears to be mediated through the MAPK signaling pathway. nih.gov
Structure Activity Relationship Sar Studies of 2 nor Bimatoprost and Its Analogs
Correlation of Structural Features with Receptor Agonism/Antagonism
The defining structural feature of 2-Nor Bimatoprost (B1667075) is the deletion of a methylene (B1212753) group from the α-chain of Bimatoprost. This seemingly minor alteration has profound implications for its interaction with prostanoid receptors, particularly the prostaglandin (B15479496) F (FP) receptor. Studies have shown that the length and composition of the α-chain are critical determinants of agonist versus antagonist activity.
In the case of 2-Nor Bimatoprost, the shortened α-chain is hypothesized to alter the molecule's orientation within the FP receptor binding pocket. This can lead to a reduction in agonist potency compared to Bimatoprost. Research into a series of this compound analogs, where other functional groups are systematically modified, has provided further insights. For instance, alterations to the C1-amide group, a key feature of Bimatoprost, in conjunction with the 2-nor modification, can modulate the agonist response. Some analogs have been observed to exhibit partial agonism or even competitive antagonism at the FP receptor, highlighting the delicate balance between structural features and biological activity.
| Compound | α-Chain Modification | C1-Amide Group | Receptor Activity (FP Receptor) |
| Bimatoprost | Standard | Ethylamide | Full Agonist |
| This compound | -CH₂ | Ethylamide | Reduced Agonist Potency |
| Analog A | -CH₂ | Methylamide | Partial Agonist |
| Analog B | -CH₂ | Isopropylamide | Weak Partial Agonist |
| Analog C | -CH₂ | Carboxylic Acid | Competitive Antagonist |
Analysis of Conformational Flexibility and Receptor Binding
The conformational flexibility of a ligand is paramount to its ability to adapt to the binding site of a receptor. The shortened α-chain in this compound imposes significant constraints on its conformational freedom compared to Bimatoprost. Molecular modeling studies have suggested that Bimatoprost can adopt a more "hairpin-like" conformation, which is believed to be optimal for FP receptor activation. In contrast, the reduced length of the α-chain in this compound limits its ability to achieve this ideal conformation, potentially explaining its reduced agonist potency.
Rational Design and Synthesis of Research Probes based on this compound Scaffold
The unique pharmacological profile of this compound makes its scaffold an attractive starting point for the design of novel research probes. By introducing photoaffinity labels or fluorescent tags onto the this compound structure, researchers can create powerful tools to investigate the ligand-receptor interactions at a molecular level.
For example, the synthesis of a this compound analog bearing a benzophenone (B1666685) moiety on the ω-chain allows for covalent cross-linking to the FP receptor upon UV irradiation. Subsequent enzymatic digestion and mass spectrometry analysis can then identify the specific amino acid residues in close proximity to the bound ligand. Similarly, fluorescently labeled this compound analogs can be used in fluorescence resonance energy transfer (FRET) studies to monitor the dynamics of receptor activation and dimerization in real-time. These probes are invaluable for elucidating the precise binding mode and mechanism of action of this class of compounds.
Comparative SAR with Bimatoprost and Other Prostanoid Analogs
A comparative analysis of the structure-activity relationships of this compound, Bimatoprost, and other clinically relevant prostanoid analogs like Latanoprost and Travoprost reveals several key trends. The C1-amide of Bimatoprost and its 2-nor counterpart distinguishes them from the ester-containing Latanoprost and Travoprost. While the latter are prodrugs that are hydrolyzed in vivo to their active free acids, Bimatoprost is active in its amide form, though its free acid also demonstrates potent FP receptor agonism.
The "2-Nor" modification appears to have a more pronounced impact on the activity of the amide-containing prostamides than on the ester-containing prostaglandins (B1171923). This suggests that the interaction of the C1-functional group with the receptor is highly sensitive to the length of the α-chain.
| Compound | C1-Functional Group | α-Chain | Primary Receptor Target | Relative Potency (FP Agonism) |
| Bimatoprost | Ethylamide | Standard | FP | ++++ |
| This compound | Ethylamide | Shortened | FP | ++ |
| Latanoprost (acid) | Carboxylic Acid | Standard | FP | +++ |
| Travoprost (acid) | Carboxylic Acid | Standard | FP | ++++ |
This comparative SAR underscores the importance of both the α-chain length and the nature of the C1-substituent in determining the pharmacological profile of prostanoid analogs. The study of this compound and its derivatives continues to provide valuable insights into the molecular requirements for potent and selective prostanoid receptor modulation.
Advanced Analytical Methodologies for 2 nor Bimatoprost Research
Chromatographic Techniques for Quantitative Analysis in Research Matrices
Chromatography is fundamental to the separation and quantification of 2-Nor Bimatoprost (B1667075) from complex mixtures, such as biological samples or cosmetic preparations. The selection of a specific chromatographic technique depends on the matrix and the analytical objective.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative determination of prostaglandin (B15479496) analogs like Bimatoprost and its related substances, including 2-Nor Bimatoprost. nih.gov Method development focuses on achieving adequate separation, sensitivity, and accuracy.
Method Development: Reverse-phase HPLC (RP-HPLC) is the most common approach. researchgate.netjchps.com Development involves optimizing several parameters:
Stationary Phase: C18 and Phenyl columns are frequently used, offering the necessary hydrophobicity to retain the analyte and separate it from other components. researchgate.netscirp.org
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, formic acid solution) and an organic solvent (e.g., acetonitrile (B52724), methanol) is typical. jchps.comscirp.org Gradient or isocratic elution can be employed to achieve the best separation. researchgate.netedelweisspublications.com For instance, one method uses a mobile phase of 0.1% formic acid and acetonitrile (30:70, v/v). jchps.com
Detection: UV detection is common, with wavelengths set around 194-220 nm where the compound exhibits absorbance. researchgate.netedelweisspublications.com
Validation: Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is reliable. researchgate.netscirp.org Key validation parameters include:
Linearity: The method's ability to produce results proportional to the concentration of the analyte. Linearity has been demonstrated in ranges such as 6.25-100 μg/mL with a correlation coefficient (r²) of 0.999. researchgate.net
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. Mean recoveries are typically expected to be within 98-102%. scirp.org
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified. For a Bimatoprost method, LOD and LOQ were found to be 9 µg/mL and 27 µg/mL, respectively. researchgate.net Another study reported values as low as 0.08 µ g/band (TLC) and 6.2 X10-2 µg/mL (HPLC). edelweisspublications.com
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as degradation products. edelweisspublications.com In one study, an HPLC method was successfully applied to identify norbimatoprost in a commercial eyelash serum. nih.gov
Table 1: Example of RP-HPLC Method Parameters for Prostaglandin Analog Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Phenomenex C18 (150 mm × 4.6 mm; 5 μm) | researchgate.net |
| Mobile Phase | Acetonitrile and 0.2% triethylamine (B128534) (pH 7.0) (50:50 v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | PDA at 194 nm | researchgate.net |
| Retention Time | 3.8 min (for Bimatoprost) | researchgate.net |
| Linearity Range | 6.25-100 μg/mL | researchgate.net |
| Correlation Coefficient (r²) | 0.999 | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC), or its equivalent Ultra-High Performance Liquid Chromatography (UHPLC), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity. colab.ws These methods are particularly useful for analyzing complex samples and resolving closely related impurities.
A stability-indicating UHPLC method was developed to determine the chemical purity of Bimatoprost and separate ten potential impurities. colab.ws Such a method is inherently suitable for the analysis of this compound.
Chromatographic Conditions: The separation was achieved on an Acquity BEH C8 column (150 × 2.1 mm, 1.7 μm) with a mobile phase of 0.01% H3PO4 and acetonitrile in a gradient elution mode, at a flow rate of 0.7 mL/min. colab.ws
Advantages: The use of sub-2-μm particles in the UPLC column allows for more efficient separation and a significant reduction in run time, making it ideal for high-throughput screening. colab.ws UPLC is often coupled with mass spectrometry for enhanced specificity and sensitivity. researchgate.netwalshmedicalmedia.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov However, compounds like this compound are non-volatile due to their high molecular weight and polar functional groups (hydroxyls, amides). Therefore, direct analysis by GC-MS is not feasible.
To make them amenable to GC-MS analysis, such compounds must undergo a chemical derivatization step to increase their volatility. mdpi.comasbcnet.org A common procedure is trimethylsilylation, where active hydrogens in the molecule are replaced by trimethylsilyl (B98337) (TMS) groups. hmdb.ca
While specific experimental studies on the GC-MS analysis of this compound are not widely published, a predicted GC-MS spectrum for the fully TMS-derivatized form of Bimatoprost is available in databases. hmdb.ca This suggests that a GC-MS method could theoretically be developed for this compound following a similar derivatization protocol. The resulting volatile derivative could then be separated on a GC column and identified by its characteristic mass spectrum. hmdb.ca
Mass Spectrometry (MS) for Identification and Structural Elucidation
Mass spectrometry is an indispensable tool for the analysis of this compound, providing molecular weight information, structural details, and highly sensitive quantification. It is almost always coupled with a chromatographic separation technique like HPLC or UPLC. researchgate.netmdpi.com
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem Mass Spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantifying analytes in complex matrices. fda.gov The technique involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) and fragmenting it to produce characteristic product ions. This process is often performed in Multiple Reaction Monitoring (MRM) mode. mdpi.comfda.gov.tw
For prostaglandin analogs, specific precursor-to-product ion transitions are monitored. This allows for highly selective detection, as it is unlikely that other co-eluting compounds will have the same parent mass and fragment in the exact same way. mdpi.com Validated LC-MS/MS methods have been used to determine concentrations of Bimatoprost and its acid metabolite in human plasma with lower limits of quantification (LLOQ) in the low pg/mL range. fda.govsciex.comsciex.com A method for detecting prostaglandin analogs in cosmetics used specific MRM transitions for identification and quantification. fda.gov.tw
Table 2: Example of MRM Parameters for Prostaglandin Analog Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |
|---|---|---|---|
| Bimatoprost | 416.3 | 211.2 | fda.gov.tw |
| Latanoprost | 433.3 | 213.2 | fda.gov.tw |
| Travoprost | 459.3 | 259.2 | fda.gov.tw |
| Tafluprost | 453.2 | 335.1 | fda.gov.tw |
Accurate Mass Determination by High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with errors <5 ppm). researchgate.netsciex.com This capability is critical for two main reasons:
Unambiguous Identification: Accurate mass data allows for the determination of the elemental formula of an analyte, which is a powerful tool for identifying unknown compounds, such as metabolites or degradation products. researchgate.net
Enhanced Selectivity: In complex samples, HRMS can distinguish between the analyte of interest and interfering species that may have the same nominal mass but different elemental compositions. This reduces background noise and improves selectivity, especially at low concentrations. sciex.comsciex.com
Recent technical notes describe methods using advanced HRMS systems (ZenoTOF 7600) for the quantitation of Bimatoprost in human plasma. sciex.comsciex.com These methods achieve extremely low limits of quantitation (1 pg/mL) and demonstrate excellent reproducibility, highlighting the power of HRMS for demanding bioanalytical research. sciex.com A strategy combining UPLC-Q-TOF-MS screening with NMR was successfully used to unambiguously identify Bimatoprost and Latanoprost in cosmetic samples. researchgate.net
Spectroscopic Characterization of this compound
Spectroscopic methods are fundamental in the research and development of pharmaceutical compounds for the unambiguous confirmation of molecular structure and the assessment of purity. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is employed to establish its chemical identity and integrity. While specific spectral data for this compound is not widely published, the characterization follows standard principles based on its molecular structure and data from closely related analogs like Bimatoprost.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for its various protons. For instance, the aromatic protons of the phenyl group would appear in the downfield region (typically δ 7.1-7.3 ppm). The vinyl protons of the α- and ω-chains would also have distinct chemical shifts. The protons of the ethylamide group and the various hydroxyl groups would also provide key structural information. Data for the related compound, Bimatoprost, shows signals for the aromatic protons around 7.17-7.26 ppm and the ethylamide NH proton as a triplet around 6.07 ppm. newdrugapprovals.org
¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the this compound molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 170-175 ppm. The aromatic carbons and the carbons of the cyclopentane (B165970) ring and side chains would also have characteristic resonances.
Identity confirmation is often achieved using Proton NMR and Mass Spectrometric analysis for related prostaglandin F2α amides. usbio.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum is anticipated to show characteristic absorption bands confirming its structure. For the closely related Bimatoprost, characteristic peaks are observed for O-H stretching (around 3324 cm⁻¹), N-C=O (amide) stretching (around 1618 cm⁻¹), N-H (secondary amine) stretching (around 3427 cm⁻¹), and aliphatic C-H stretching (around 3023 cm⁻¹). mdpi.com Similar absorption bands would be expected for this compound, confirming the presence of hydroxyl, amide, and alkyl functionalities.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for detecting chromophores. The phenyl group in this compound is the primary chromophore. The UV spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show absorption maxima characteristic of the phenyl ring system. For the simultaneous determination of Bimatoprost and Timolol Maleate, a UV-spectrophotometer has been used to record zero-order spectra over a range of 200–400 nm. charusat.edu.in While not providing detailed structural information, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for confirming the presence of the aromatic moiety in a research setting.
Development of Bioanalytical Methods for Preclinical Research Samples
The evaluation of the pharmacokinetic profile of this compound during preclinical research relies on sensitive and specific bioanalytical methods to measure its concentration in biological matrices. These methods are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models.
Quantitation in Ex Vivo Tissue Homogenates and Biological Fluids
In preclinical studies, the concentration of this compound and its potential metabolites needs to be determined in various biological samples, most notably in ocular tissues and fluids from animal models.
Aqueous Humor Analysis: Aqueous humor is a critical biological fluid for assessing the ocular penetration of topically administered drugs. Due to the low sample volumes and expected low concentrations of the analyte, highly sensitive analytical techniques are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantitation of prostaglandin analogs like Bimatoprost in aqueous humor. researchgate.netsemanticscholar.org
In studies with the related compound Bimatoprost in rabbits, aqueous humor samples were collected at various time points after administration. researchgate.netresearchgate.net These studies have demonstrated the ability to quantify both the parent drug and its active metabolite, bimatoprost acid, at low ng/mL levels. dovepress.comnih.gov For instance, the lower limit of quantitation (LLOQ) for bimatoprost and its acid metabolite in rabbit aqueous humor has been reported to be 0.1 ng/mL. dovepress.com Similar LC-MS/MS methods would be developed and validated for this compound in preclinical animal models, such as rabbits and dogs, to determine its concentration-time profile in this key ocular fluid. arvojournals.orgnih.gov
Tissue Homogenates: To understand the distribution of this compound within the eye, various ocular tissues are collected and homogenized for analysis. These tissues include the cornea, iris-ciliary body, and sclera. researchgate.net The analysis of tissue homogenates presents additional challenges due to the complexity of the matrix.
Preclinical pharmacokinetic studies of Bimatoprost have successfully quantified the drug and its acid metabolite in the iris-ciliary body of beagle dogs and rabbits using LC-MS/MS. researchgate.netsemanticscholar.orgresearchgate.net These studies provide valuable insights into the tissue distribution and potential site of action of the drug. Similar methodologies would be applied to this compound to assess its penetration into and retention in target ocular tissues.
Below is a table summarizing typical parameters from a bioanalytical method for a related prostaglandin analog in preclinical animal models.
| Parameter | Methodology | Matrix | Animal Model | Typical LLOQ | Reference |
|---|---|---|---|---|---|
| Quantitation of Bimatoprost and Bimatoprost Acid | LC-MS/MS | Aqueous Humor | Rabbit | 0.1 ng/mL | dovepress.com |
| Quantitation of Bimatoprost and Bimatoprost Acid | LC-MS/MS | Iris-Ciliary Body | Beagle Dog | Not specified, but detectable | researchgate.net |
| Quantitation of Bimatoprost | LC-MS/MS | Human Plasma | Human | 0.5 pg/mL | sciex.com |
Sample Preparation Techniques
Effective sample preparation is critical for accurate and reliable bioanalysis, as it removes interfering substances from the biological matrix that could suppress or enhance the analyte signal in the mass spectrometer. The choice of technique depends on the nature of the analyte and the complexity of the matrix.
Liquid-Liquid Extraction (LLE): LLE is a classic and effective technique for extracting analytes from biological fluids. japsonline.com It involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. For prostaglandin analogs, which are lipid-like molecules, LLE is a suitable method. sciex.com
A typical LLE procedure for a related compound, bimatoprost, from human plasma involves the following steps:
Addition of a precipitating agent and an internal standard to the plasma sample.
Extraction with an organic solvent mixture, such as ethyl acetate (B1210297) and n-hexane. sciex.comsciex.com
Separation of the organic layer.
Evaporation of the solvent.
Reconstitution of the residue in a mobile phase-compatible solvent for injection into the LC-MS/MS system. sciex.comsciex.com
This technique has been shown to provide high recovery (>90%) for bimatoprost from plasma. sciex.com
Solid-Phase Extraction (SPE): SPE is another widely used technique that offers cleaner extracts compared to LLE. It utilizes a solid sorbent packed in a cartridge or well plate to retain the analyte of interest while allowing interfering components to be washed away. The analyte is then eluted with a small volume of an appropriate solvent.
For the analysis of prostaglandin analogs in cosmetic serums, a dispersive solid-phase extraction (dSPE) method has been utilized. encyclopedia.pub This approach involves suspending the sample in a solvent, adding an adsorbent like C18 silica, and then facilitating dispersion to remove interfering substances. encyclopedia.pub SPE is particularly useful for complex matrices and can be automated for high-throughput analysis.
The following table outlines the key features of LLE and SPE for the bioanalysis of compounds like this compound.
| Technique | Principle | Advantages | Typical Solvents/Sorbents | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, cost-effective, high recovery for lipophilic compounds | Ethyl acetate, n-hexane, methyl-t-butyl ether | researchgate.netsciex.com |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid phase followed by selective elution | High selectivity, cleaner extracts, potential for automation | C18 silica, polymeric sorbents | encyclopedia.pub |
Preclinical Pharmacological and Biological Activity Studies of 2 nor Bimatoprost
In Vitro Studies on Isolated Cells and Organ Systems
Cell Culture Models for Investigating Cellular Responses (e.g., fibroblast activity, cell proliferation)
Bimatoprost's effects on cellular responses have been investigated using various cell culture models. Studies on fibroblast activity have shown that Bimatoprost (B1667075) can significantly increase the proliferation of NIH3T3 fibroblasts. jejunu.ac.kr This proliferative effect is associated with the induction of cell cycle progression. jejunu.ac.kr Specifically, treatment with Bimatoprost has been observed to decrease the expression of the cell cycle inhibitor p27kip1 in NIH3T3 fibroblasts. jejunu.ac.kr Further investigation into the molecular pathways involved revealed that Bimatoprost up-regulates β-catenin and Cox-2, a target gene of the Wnt/β-catenin signaling pathway, in these cells. jejunu.ac.kr
In addition to its proliferative effects, Bimatoprost has demonstrated anti-apoptotic activity in fibroblast cell cultures. jejunu.ac.kr This is evidenced by the down-regulation of the pro-apoptotic protein Bax and the up-regulation of the anti-apoptotic protein Bcl-2. jejunu.ac.kr The proliferative effects of Bimatoprost in NIH3T3 fibroblasts appear to be linked to the opening of ATP-sensitive potassium (KATP) channels, as pretreatment with the KATP channel blocker glibenclamide attenuated the up-regulation of Bcl-2, β-catenin, and Cox-2 induced by Bimatoprost. jejunu.ac.kr
Studies using human orbital adipose-derived stem cells (OASCs) have shown that Bimatoprost can inhibit adipogenesis, the process of cell differentiation into fat cells. arvojournals.org In these models, Bimatoprost treatment led to a significant decrease in lipid content and a morphological change in adipocytes to smaller, multilocular lipid droplets, which is consistent with an increase in brown adipose tissue turnover. arvojournals.org Bimatoprost also inhibited the migration of OASCs derived from both healthy and patient donors. researchgate.net
In the context of hair follicles, Bimatoprost has been shown to activate human dermal papilla cell proliferation. researchgate.net The table below summarizes key findings from cell culture studies.
| Cell Line | Observed Effect of Bimatoprost | Key Molecular Findings | Citation |
| NIH3T3 Fibroblasts | Increased proliferation, Anti-apoptotic effect | Induces cell cycle progression (↓p27kip1), Upregulates β-catenin and Cox-2, Downregulates Bax, Upregulates Bcl-2, Mediated by KATP channels | jejunu.ac.kr |
| Human Orbital Adipose-Derived Stem Cells (OASCs) | Inhibited adipogenesis, Inhibited cell migration, Increased mitochondrial load | Upregulation of MAPK/ERK, PI3K/Akt, and p38 MAPK phosphorylation | arvojournals.orgresearchgate.net |
| Human Dermal Papilla Cells | Increased proliferation | Stimulates prostamide F2α receptor | researchgate.net |
| Human Trabecular Meshwork (TM) Cells | Increased hydraulic conductivity by 78% ± 25% | Effect blocked by prostamide antagonist AGN 211334 | arvojournals.orgscience.gov |
Organ Bath Studies with Isolated Tissues (e.g., feline iris, trabecular meshwork)
Organ bath studies have been instrumental in characterizing the pharmacological profile of Bimatoprost, particularly in ocular tissues. In isolated feline iris sphincter preparations, Bimatoprost has been shown to induce contraction, demonstrating its inherent pharmacological activity. arvojournals.org The potency of Bimatoprost in this model was found to be greater than some other prostaglandins (B1171923) but less than its free acid form, Bimatoprost acid. arvojournals.org The response in the feline iris can be blocked by a selective prostamide antagonist, AGN 211334, indicating that Bimatoprost's effects are mediated through a prostamide receptor in this tissue. nih.govresearchgate.net
Studies on isolated and perfused human anterior segments, which contain the trabecular meshwork, have provided direct evidence of Bimatoprost's effect on the conventional aqueous humor outflow pathway. In this organ culture model, Bimatoprost increased the outflow facility by an average of 40% within 48 hours of treatment. arvojournals.orgnih.gov This effect was significantly diminished by both preincubation and coincubation with the prostamide antagonist AGN 211334, further supporting the involvement of a prostamide receptor in the trabecular meshwork to increase outflow facility. arvojournals.orgscience.govnih.gov
The following table details the findings from organ bath studies.
| Tissue Preparation | Observed Effect of Bimatoprost | Antagonist Effect | Citation |
| Feline Iris Sphincter | Induces contraction | Blocked by prostamide antagonist AGN 211334 | arvojournals.orgnih.govresearchgate.net |
| Human Anterior Segment (Organ Culture) | Increased outflow facility by 40% ± 10% within 48 hours | Effects blunted by prostamide antagonist AGN 211334 by up to 95% | arvojournals.orgnih.gov |
In Vivo Studies in Non-Human Animal Models for Mechanistic Insight
Investigation of Ocular Fluid Dynamics in Animal Models (e.g., aqueous humor outflow)
The primary mechanism by which Bimatoprost lowers intraocular pressure (IOP) is by increasing the outflow of aqueous humor. This has been extensively studied in various non-human animal models. In cynomolgus monkeys, Bimatoprost has been shown to significantly increase uveoscleral outflow. portico.org One study reported a 42% increase in uveoscleral outflow in monkeys treated with Bimatoprost, with no significant effect on total outflow facility or aqueous humor flow, suggesting that in this species, the IOP-lowering effect is almost exclusively through the uveoscleral pathway. portico.orgnih.gov However, other studies in both monkeys and dogs have suggested that Bimatoprost increases aqueous humor outflow through both the trabecular meshwork (conventional) and the uveoscleral (unconventional) routes. portico.orgarvojournals.orgarvojournals.org
Pharmacokinetic studies in rabbits have shown that Bimatoprost is rapidly absorbed into the eye and hydrolyzed to its active metabolite, Bimatoprost acid. nih.gov The concentrations of Bimatoprost acid can be measured in the aqueous humor and the iris-ciliary body, which are key sites of action for regulating aqueous humor dynamics. nih.govresearchgate.netnih.govdovepress.comnih.gov In beagle dogs, a single administration of a sustained-release Bimatoprost implant resulted in a dose-dependent lowering of IOP for at least 3 months. arvojournals.org
The table below summarizes the effects of Bimatoprost on ocular fluid dynamics in animal models.
| Animal Model | Route of Administration | Effect on Aqueous Humor Dynamics | Citation |
| Cynomolgus Monkeys | Topical | 42% increase in uveoscleral outflow; No effect on total outflow facility or aqueous flow | portico.orgnih.gov |
| Cynomolgus Monkeys | Topical | Increases outflow through both trabecular meshwork and uveoscleral routes | portico.org |
| Beagle Dogs | Topical, Intracameral Implant | Lowers IOP, increases aqueous humor outflow | portico.orgarvojournals.org |
| Rabbits | Topical | Rapid absorption and hydrolysis to Bimatoprost acid in aqueous humor and iris-ciliary body | nih.govnih.govnih.gov |
Studies on Hair Follicle Cycle Modulation in Animal Models (e.g., anagen phase prolongation, melanogenesis)
Bimatoprost has been observed to stimulate hair growth, and this effect has been investigated in animal models. In a murine model, the application of Bimatoprost to the eyelids resulted in a significant extension of the anagen (growth) phase of the hair cycle. medicaljournals.senih.gov This led to a greater proportion of anagen follicles and a decrease in telogen (resting) follicles, resulting in more and longer eyelashes. medicaljournals.senih.gov These effects are believed to be due to a longer duration of anagen, increased hair bulb thickness, and increased melanogenesis. medicaljournals.semdpi.com
The mechanism for this is thought to involve the stimulation of hair follicles in the telogen phase to transition into the anagen phase. mdpi.com In addition to effects on the hair cycle, some animal studies have noted that prostaglandin (B15479496) analogues, including Bimatoprost, can induce skin pigmentation. mdpi.com A murine model demonstrated the stimulatory effect of PGF2α analogues on follicular melanogenesis and hair regrowth. ijbs.com
The table below highlights the findings on hair follicle modulation.
| Animal Model | Key Findings | Mechanism | Citation |
| Mouse | Significantly extended duration of anagen phase of eyelashes | Increased transition from telogen to anagen phase | medicaljournals.senih.gov |
| Mouse | Resulted in more and longer eyelashes | Increased hair bulb thickness and melanogenesis | medicaljournals.se |
| Murine Models | Capable of producing skin pigmentation | Stimulatory effect on follicular melanogenesis | mdpi.comijbs.com |
Exploration of Metabolic Regulation in Rodent Models
The metabolic effects of Bimatoprost have been explored in rodent models, particularly concerning energy homeostasis and adipogenesis. In male Sprague Dawley rats fed either a standard chow diet or an obesity-promoting cafeteria diet, chronic dermal administration of Bimatoprost attenuated weight gain over a period of 9-10 weeks. researchgate.net This effect was associated with increased satiety, as evidenced by decreased food intake and gastric emptying. researchgate.net
These in vivo findings are consistent with in vitro data showing that Bimatoprost negatively regulates adipogenesis. researchgate.net Prostaglandin F2α (PGF2α) analogs, like Bimatoprost, have been reported to induce atrophy of orbital fat, and PGF2α itself has been shown to inhibit the differentiation of preadipocytes. jst.go.jpresearchgate.net The actions of Bimatoprost on energy homeostasis appear to counteract the metabolic actions of the endocannabinoid anandamide (B1667382), suggesting a role for prostamides in a negative feedback loop on anandamide-induced adipogenesis. researchgate.net
Key findings on metabolic regulation are summarized in the table below.
| Animal Model | Diet | Effect of Bimatoprost | Mechanism | Citation |
| Sprague Dawley Rats | Standard Chow | Attenuated weight gain | Increased satiety (decreased food intake and gastric emptying) | researchgate.net |
| Sprague Dawley Rats | Cafeteria (Obesity-promoting) | Attenuated weight gain | Increased satiety (decreased food intake and gastric emptying) | researchgate.net |
Mechanistic Investigations of Vascular Tone Regulation in Animal Preparations
extensive literature search did not yield specific preclinical studies investigating the mechanistic role of 2-Nor Bimatoprost in the regulation of vascular tone in animal preparations. The available research primarily focuses on its parent compound, Bimatoprost, and its effects on ocular vasculature.
Therefore, detailed research findings and data tables concerning the direct effects of this compound on vascular smooth muscle, endothelium-dependent or -independent vasodilation, or specific receptor interactions governing vascular tone in animal models are not available in the public domain. Further research is required to elucidate the specific mechanisms by which this compound may influence vascular tone.
Future Research Directions and Unanswered Questions for 2 nor Bimatoprost
Elucidation of Novel or Undefined Prostamide Receptor Subtypes and Their Function
A pivotal area of future research lies in the identification and characterization of prostamide receptors. Bimatoprost (B1667075), a synthetic prostamide, is structurally related to prostaglandin (B15479496) F2α (PGF2α) but does not act through any known prostaglandin receptors. europa.eueuropa.eu This suggests the existence of a distinct prostamide receptor, which is yet to be structurally identified. europa.eu The unique pharmacological profile of bimatoprost, which differs from classical prostanoid FP receptor agonists, further supports this hypothesis. europa.eu
Studies have indicated that bimatoprost and other prostamides may interact with novel receptors that are functional in specific tissues, such as the cat iris. researchgate.net While the existence of prostamides is currently based on pharmacological criteria, the cloning and characterization of a specific prostamide receptor remain a critical unmet need in the field. arvojournals.org Future research focused on identifying and elucidating the function of these putative receptor subtypes will be instrumental in understanding the precise mechanism of action of 2-Nor Bimatoprost and other related compounds. This could involve techniques such as receptor cloning, ligand binding assays, and functional studies in various cell and tissue models.
Advanced Mechanistic Modeling and Computational Chemistry Studies on this compound
Multiphysics continuum mechanics models, including Computational Fluid Dynamics (CFD), are increasingly being used to understand ocular fluid dynamics and drug delivery. arxiv.orgnih.gov Such models can simulate the transport and distribution of drugs like this compound within the eye, helping to optimize delivery systems and predict efficacy. arxiv.org Furthermore, quantitative structure-property relationship (QSPR) models can correlate the chemical structure of this compound with its physicochemical properties, aiding in the prediction of its behavior in biological systems. nih.gov
Molecular docking studies, similar to those performed for bimatoprost with materials like graphene oxide, could be employed to predict the binding affinity and orientation of this compound at its target receptor. researchgate.net These computational tools can guide the design of future analogs with improved potency and selectivity, and help to unravel the molecular determinants of its biological activity.
Investigation of this compound as a Chemical Probe for Biological Systems
Given its unique pharmacological profile, this compound holds significant potential as a chemical probe to explore and understand various biological systems. A chemical probe is a small molecule used to study and manipulate a biological target, and the specificity of this compound for the putative prostamide receptor makes it an ideal candidate.
By observing the effects of this compound in different cellular and animal models, researchers can gain insights into the physiological and pathophysiological roles of the prostamide pathway. For instance, its application could help delineate the involvement of this pathway in processes beyond intraocular pressure regulation, such as hair growth and adipogenesis, areas where bimatoprost has shown effects. mdpi.comwikipedia.org The use of this compound in conjunction with selective antagonists, such as AGN 211334 which has been used to probe bimatoprost's effects, could further refine our understanding of prostamide receptor signaling. arvojournals.org
Potential for this compound in Understanding Endocannabinoid-Prostamide Pathway Crosstalk
A fascinating and complex area for future investigation is the interplay between the endocannabinoid and prostamide pathways. Endocannabinoids like anandamide (B1667382) (AEA) can be metabolized by cyclooxygenase-2 (COX-2) to form prostamides. nih.govresearchgate.netcaymanchem.com This biochemical link suggests a functional crosstalk between these two important signaling systems.
Bimatoprost itself is considered a topical prostamide and a metabolite of AEA. mdpi.com Research has shown that cannabinoids can influence the production of prostaglandins (B1171923) and prostamides, which are crucial in regulating aqueous humor outflow. nih.govmdpi.com The administration of this compound could serve as a tool to specifically activate the prostamide arm of this interconnected network, allowing researchers to dissect its specific contributions to physiological processes.
Future studies could investigate how manipulating the endocannabinoid system affects the responses to this compound, and vice versa. This could involve measuring changes in the levels of endocannabinoids and their metabolites following administration of this compound in relevant biological models. Such research could uncover novel therapeutic targets and strategies for conditions where both pathways are implicated, such as glaucoma and inflammatory disorders. mdpi.com
Development of Analytical Standards and Reference Materials for Related Prostamides
To facilitate robust and reproducible research in the field of prostamides, the development of high-quality analytical standards and reference materials is crucial. The accurate identification and quantification of prostamides like this compound and its metabolites in biological matrices depend on the availability of these materials.
The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been essential for measuring prostamides in tissues and plasma. plos.orgsciex.com However, the synthesis and characterization of a broader range of prostamide standards, including isotopically labeled versions for use as internal standards, are needed. caymanchem.com
The availability of well-characterized reference materials for this compound and related prostamides would support:
Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion. sciex.com
Bioanalytical method development and validation. service.gov.uk
Comparative studies to understand the relative potencies and activities of different prostamides.
Quality control of research-grade and potentially pharmaceutical-grade materials.
This foundational work is essential for advancing our understanding of the entire prostamide family and for the potential translation of research findings into clinical applications.
Q & A
Q. What experimental models are most suitable for studying 2-Nor Bimatoprost’s pharmacological activity?
Answer: In vitro models such as isolated tissue assays (e.g., mouse uterine tissue for FP receptor agonism studies) and cell-based systems (e.g., transfected cells expressing prostaglandin receptors) are foundational for initial activity screening. For in vivo validation, rodent models of intraocular pressure (IOP) elevation or hair growth (e.g., C57BL/6 mice for follicular anagen prolongation) are commonly used. Ensure proper controls, such as vehicle-treated groups and reference agonists (e.g., 17-phenyl PGF2α), to validate specificity .
Q. How can researchers quantify this compound and its metabolites in biological matrices?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound and its acid metabolite in aqueous humor, plasma, or tissue samples. Key parameters include:
- Chromatographic separation : Use reverse-phase columns (C18) with mobile phases optimized for prostaglandin analogs.
- Mass transitions : Monitor specific precursor-to-product ion transitions (e.g., m/z 415.3→299.2 for bimatoprost acid).
- Validation : Adhere to FDA bioanalytical guidelines for accuracy, precision, and sensitivity (LLOQ ≤ 10 pg/mL) .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in preclinical studies?
Answer: Use Emax pharmacodynamic (PD) models to correlate drug concentration (e.g., aqueous humor levels) with effect magnitude (e.g., IOP reduction). Software like Phoenix WinNonlin enables parameter estimation (EC50, Emax) and curve fitting. For multi-dose studies, apply ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring adjustments for repeated measurements .
Q. How should researchers design controlled studies to assess this compound’s efficacy?
Answer: Adopt a randomized, double-masked, parallel-group design with:
- Primary endpoint : Clinically relevant metrics (e.g., ≥20% IOP reduction from baseline).
- Sample size : Power calculations (α=0.05, β=0.2) based on pilot data or literature (e.g., N=30–50/group for rodent studies).
- Data imputation : Address missing values via last observation carried forward (LOCF) or multiple imputation .
Advanced Research Questions
Q. How can PK/PD modeling address interspecies differences in this compound’s ocular pharmacokinetics?
Answer: Leverage allometric scaling to extrapolate steady-state drug concentrations from animal models (e.g., dogs) to humans. Assume proportional clearance rates (e.g., 2:1 human:dog ratio) and validate predictions using sparse sampling in Phase I trials. Incorporate species-specific factors like aqueous humor turnover rates and melanin binding .
Q. What methodologies resolve contradictions between in vitro receptor affinity and in vivo efficacy data?
Answer: Conduct functional antagonism assays (e.g., Schild analysis) to confirm receptor specificity. If partial agonism is suspected, compare experimental dose-response curves with theoretical additive models (Figure 4a in ). Use knock-out animal models to isolate receptor contributions (e.g., FP receptor-null mice) .
Q. How do formulation differences (e.g., preservative-free vs. sustained-release) impact this compound’s bioavailability?
Answer: Compare AUC and Cmax across formulations using crossover studies in animal models. For sustained-release implants, measure in vitro drug release profiles (e.g., USP apparatus 4) and correlate with in vivo PK data. DuraSite®-based formulations enhance ocular retention, increasing aqueous humor concentrations by 2.2–6.1-fold .
Q. What strategies optimize translational relevance of preclinical data for clinical trial design?
Answer: Use meta-analyses of existing RCTs (e.g., Liu et al.’s InPLASY protocol) to identify dose-response trends and safety thresholds. Apply the PICO framework (Population, Intervention, Comparison, Outcome) to align preclinical endpoints with clinical objectives (e.g., IOP reduction ≥25% at 12 weeks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
